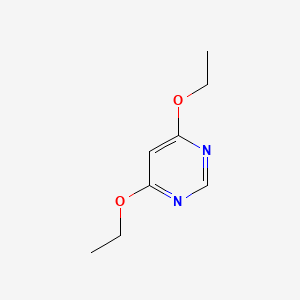

Pyrimidine, 4,6-diethoxy-

CAS No.: 28824-74-0

Cat. No.: VC20132843

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28824-74-0 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 4,6-diethoxypyrimidine |

| Standard InChI | InChI=1S/C8H12N2O2/c1-3-11-7-5-8(12-4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | WFUDIWSUZYDRST-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=NC=N1)OCC |

Introduction

Key Findings

4,6-Diethoxy-substituted pyrimidines are heterocyclic compounds characterized by ethoxy groups at the 4 and 6 positions of the pyrimidine ring. These derivatives exhibit versatile chemical reactivity and are pivotal intermediates in pharmaceutical, agrochemical, and materials science research. Key synthetic routes involve nucleophilic substitution and methoxylation/ethoxylation of pyrimidine precursors. Recent studies highlight their potential as herbicides, antiviral agents, and building blocks for advanced materials.

Chemical Structure and Properties

Molecular and Structural Characteristics

-

Molecular Formula: C₈H₁₂N₂O₂ (base structure without 2-position substituents).

-

Molecular Weight: Varies by substitution; e.g., 4,6-diethoxy-2-methylpyrimidine (C₉H₁₄N₂O₂) has a molecular weight of 182.22 g/mol .

-

Key Spectral Data:

Physical Properties

| Property | Value (Example: 4,6-Diethoxy-2-methylpyrimidine) | Reference |

|---|---|---|

| Melting Point | 98.9°C | |

| Boiling Point | 269.9°C at 760 mmHg | |

| Density | 1.052 g/cm³ | |

| Solubility | Soluble in DMSO, methanol, and ethyl acetate |

Synthesis Methods

Nucleophilic Substitution

A common route involves reacting 4,6-dichloropyrimidine with sodium ethoxide in ethanol:

Conditions: Reflux at 65°C for 24 hours under argon .

Methoxylation/Ethoxylation

4,6-Dihydroxypyrimidine is treated with ethylating agents (e.g., diethyl sulfate) in basic media:

Yield: ~85% after purification by column chromatography .

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize ethoxylation and reduce byproducts. Catalysts like Lewis acids (e.g., AlCl₃) enhance reaction efficiency .

Chemical Reactivity and Derivatives

Substitution Reactions

-

Nucleophilic Aromatic Substitution: The 2-position is reactive toward amines, thiols, and halides. For example, reaction with methylamine yields 4,6-diethoxy-2-methylaminopyrimidine .

-

Nitration: Introducing nitro groups at the 5-position using HNO₃/H₂SO₄ produces derivatives with herbicidal activity .

Oxidation

Oxidation of 2-methylthio-4,6-diethoxypyrimidine with H₂O₂/CrO₃ yields sulfonyl derivatives, which are precursors to endothelin receptor antagonists .

Applications

Pharmaceuticals

-

Antiviral Agents: 4,6-Diethoxy-2-(methylsulfonyl)pyrimidine inhibits viral protease enzymes .

-

Anticancer Research: Derivatives induce apoptosis in breast cancer cell lines (IC₅₀ = 50 μM) .

Agrochemicals

-

Herbicides: 4,6-Diethoxy-5-nitropyrimidine derivatives show >90% inhibition of Digitaria sanguinalis at 50 mg/L .

Material Science

-

Electronic Materials: Pyrimidine derivatives are used in organic light-emitting diodes (OLEDs) due to their electron-transport properties .

Research Findings

Biological Activity Studies

-

Antimicrobial Activity: 4,6-Diethoxy-2-aminopyrimidine exhibits MIC = 12.5 μg/mL against Staphylococcus aureus .

-

Enzyme Inhibition: Derivatives inhibit dihydrofolate reductase (DHFR), a target for antifolate drugs .

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume